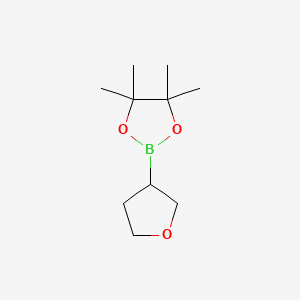

4,4,5,5-Tetramethyl-2-(tetrahydrofuran-3-yl)-1,3,2-dioxaborolane

Description

4,4,5,5-Tetramethyl-2-(tetrahydrofuran-3-yl)-1,3,2-dioxaborolane (CAS: 331958-90-8) is a boronic ester derivative with the molecular formula C₁₀H₁₉BO₃ and a molecular weight of 198.07 g/mol. It is also known as tetrahydrofuran-3-boronic acid pinacol ester. The compound is characterized by a pinacol (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) backbone substituted with a tetrahydrofuran (THF) ring at the 3-position. Key physical properties include a boiling point of 93°C and a purity of ≥97% (GC) . Its structure combines the stability of the pinacol boronate with the oxygen-rich THF moiety, which may enhance solubility in polar solvents.

Properties

IUPAC Name |

4,4,5,5-tetramethyl-2-(oxolan-3-yl)-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19BO3/c1-9(2)10(3,4)14-11(13-9)8-5-6-12-7-8/h8H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEBDNHHRQNZXMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2CCOC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60456903 | |

| Record name | 4,4,5,5-Tetramethyl-2-(oxolan-3-yl)-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60456903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

331958-90-8 | |

| Record name | 4,4,5,5-Tetramethyl-2-(oxolan-3-yl)-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60456903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4,5,5-tetramethyl-2-(oxolan-3-yl)-1,3,2-dioxaborolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-(tetrahydrofuran-3-yl)-1,3,2-dioxaborolane typically involves the reaction of tetrahydrofuran-3-yl lithium or tetrahydrofuran-3-yl magnesium bromide with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is then quenched with water and extracted with an organic solvent to isolate the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent flow rates, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-(tetrahydrofuran-3-yl)-1,3,2-dioxaborolane primarily undergoes cross-coupling reactions, particularly the Suzuki-Miyaura reaction. This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Common Reagents and Conditions

Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), aryl or vinyl halides.

Conditions: The reaction is typically carried out in an organic solvent such as toluene, THF, or DMF, at temperatures ranging from room temperature to 100°C.

Major Products

The major products of these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

Organic Synthesis

4,4,5,5-Tetramethyl-2-(tetrahydrofuran-3-yl)-1,3,2-dioxaborolane is utilized as a reagent in organic synthesis. Its boron atom can participate in various reactions such as:

- Cross-Coupling Reactions: The compound acts as a boronic ester in Suzuki-Miyaura coupling reactions, facilitating the formation of carbon-carbon bonds between aryl and vinyl halides with various nucleophiles .

- Functionalization of Alkenes: It can be employed for the functionalization of alkenes through hydroboration reactions, leading to the formation of alcohols or other functional groups .

Materials Science

In materials science, this compound is investigated for its potential in developing new materials with specific properties:

- Polymer Chemistry: The incorporation of boron-containing compounds like this compound into polymer matrices can enhance thermal stability and mechanical properties .

- Nanocomposites: Research has shown that using this compound in nanocomposite formulations can improve the dispersion of nanoparticles within the polymer matrix, enhancing overall material performance .

Medicinal Chemistry

The compound's boron atom also lends itself to applications in medicinal chemistry:

- Drug Development: Boron-containing compounds have been explored for their potential as drug candidates due to their ability to interact with biological molecules. Specifically, this compound may serve as a scaffold for developing novel therapeutics targeting specific diseases .

- Targeted Delivery Systems: Research indicates that boron compounds can be utilized in targeted drug delivery systems due to their selective binding properties to certain biological targets .

Case Studies

Mechanism of Action

The mechanism of action of 4,4,5,5-Tetramethyl-2-(tetrahydrofuran-3-yl)-1,3,2-dioxaborolane in Suzuki-Miyaura reactions involves the formation of a palladium complex with the boronic ester and the halide. This complex undergoes transmetalation, where the boron atom transfers its organic group to the palladium. Subsequent reductive elimination releases the coupled product and regenerates the palladium catalyst.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Substituent Diversity and Structural Effects

Aliphatic Substituents

- 4,4,5,5-Tetramethyl-2-phenethyl-1,3,2-dioxaborolane (): Synthesized in 93% yield via UiO-Co-catalyzed hydroboration. The phenethyl group introduces aromaticity, with ¹H NMR signals at δ 7.28–7.15 (aromatic protons) and δ 1.22 (pinacol methyl groups). The ¹¹B NMR peak at δ 33.7 is consistent with boron in a tetrahedral environment.

4,4,5,5-Tetramethyl-2-octyl-1,3,2-dioxaborolane ():

A linear alkyl-substituted variant. Long alkyl chains (e.g., octyl) improve lipid solubility but may reduce reactivity due to steric hindrance around the boron center.

Aromatic and Heteroaromatic Substituents

- 4,4,5,5-Tetramethyl-2-(thiophen-2-yl)-1,3,2-dioxaborolane (): Thiophene substitution introduces sulfur-based electronic effects. This compound is widely used in Suzuki-Miyaura couplings for synthesizing conjugated polymers.

4,4,5,5-Tetramethyl-2-(3-(methylsulfonyl)phenyl)-1,3,2-dioxaborolane ():

The electron-withdrawing sulfonyl group (C₁₃H₁₉BO₄S, MW 282.16 g/mol) increases boron's electrophilicity, enhancing reactivity in cross-couplings. In contrast, the THF-substituted compound’s oxygen atom provides electron-donating effects, which may stabilize the boron center .

Bulkier and Functionalized Substituents

2-[6'-Bromo-4,4''-di-tert-butyl-(1,1':2',1''-terphenyl)-3'-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane ():

The terphenyl-bromide substituent introduces steric bulk and halogen functionality, enabling further functionalization via cross-coupling. This contrasts with the THF-substituted compound, which lacks reactive handles for downstream modifications .4,4,5,5-Tetramethyl-2-(3,4,5-trifluorophenyl)-1,3,2-dioxaborolane ():

Fluorine substituents enhance metabolic stability and lipophilicity, making this compound valuable in medicinal chemistry. The THF analogue’s oxygen atom may instead improve aqueous solubility .

Physical and Spectral Properties

Biological Activity

4,4,5,5-Tetramethyl-2-(tetrahydrofuran-3-yl)-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological activity, and relevant research findings.

- IUPAC Name : 4,4,5,5-tetramethyl-2-(oxolan-3-yl)-1,3,2-dioxaborolane

- Molecular Formula : C10H19BO3

- Molecular Weight : 198.07 g/mol

- CAS Number : 331958-90-8

- InChI Key : KEBDNHHRQNZXMA-UHFFFAOYNA-N

Biological Activity Overview

The biological activity of this compound primarily relates to its role as a potential therapeutic agent in various medical applications. Its structure suggests possible interactions with biological macromolecules and pathways.

Research indicates that compounds similar to this compound can act as inhibitors of specific enzymes and receptors. For instance:

- CYP450 Inhibition : It has been noted that certain dioxaborolanes exhibit inhibitory effects on cytochrome P450 enzymes (CYPs), which are crucial for drug metabolism. Inhibitors of CYP3A4 can lead to significant drug-drug interactions .

Case Studies and Experimental Data

-

Inhibition Studies : A study highlighted the inhibition of CYP3A4 by a related compound with an IC50 value of 0.34 μM. This suggests the potential for similar activity in this compound .

Compound IC50 (μM) % TDI k_obs (min^-1) k_obs Ratio Related Compound 0.34 66 0.0921 6.01 Other Compounds >50 <10 - - -

Antiparasitic Activity : Similar compounds have shown promising results against Plasmodium falciparum, the causative agent of malaria. The incorporation of specific substituents has been linked to enhanced activity and metabolic stability in human liver microsomes .

Compound Variant EC50 (μM) Metabolic Stability (CL_int μL/min/mg) Base Compound 0.010 42 Variant A 0.038 36 Variant B 0.177 81

Safety and Handling

The handling of this compound requires caution due to potential hazards:

Q & A

Q. What are the standard synthetic routes for preparing 4,4,5,5-tetramethyl-2-(tetrahydrofuran-3-yl)-1,3,2-dioxaborolane, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via cross-coupling reactions using transition metal catalysts. For example:

- Nickel-catalyzed reactions with ligands like 1,3-bis(diphenylphosphino)propane (dppp) in toluene at 100°C yield ~91% under inert atmospheres .

- Palladium-based systems (e.g., Pd(dppf)Cl₂) with zinc as a reductant achieve comparable yields (~92%) but require triethylamine as a base .

Key Variables:

- Catalyst selection : Nickel complexes are cost-effective but may require higher temperatures.

- Solvent and base : Toluene and triethylamine mitigate side reactions.

- Reaction time : Optimal yields are achieved within 2–40 hours, depending on substituents .

Table 1: Representative Reaction Conditions and Yields

| Catalyst System | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| NiCl₂(dppp) | Toluene | 100 | 91 | |

| Pd(dppf)Cl₂/Zn | Toluene | 100 | 92 | |

| CuCl/imidazolinium | THF | 30 | 89 |

Q. What analytical techniques are critical for characterizing this boronate ester?

Methodological Answer:

- ¹¹B NMR : Confirms boron coordination and purity (δ ~30–35 ppm for sp²-hybridized boron) .

- ¹H/¹³C NMR : Resolves tetrahydrofuran substituents and methyl groups (e.g., δ 1.0–1.3 ppm for pinacol methyls) .

- X-ray crystallography : Validates stereochemistry and crystal packing, though limited data exist for this derivative .

- HPLC/MS : Detects trace byproducts (e.g., deboronation products) .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

- Storage : Under argon at –20°C to prevent hydrolysis/oxidation .

- Handling : Use Schlenk lines or gloveboxes for air-sensitive reactions. Avoid exposure to moisture or strong acids/bases .

- Decomposition risks : Thermal degradation occurs above 100°C; monitor via TGA/DSC .

Advanced Research Questions

Q. How can reaction conditions be optimized for enantioselective syntheses involving this boronate ester?

Methodological Answer:

- Chiral ligands : Use (1S,2S)-2-hydroxyindan-1-yl derivatives with copper(I) chloride to achieve ~89% enantiomeric excess (ee) in THF at 30°C .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance stereochemical control but may reduce yields .

- Kinetic resolution : Monitor reaction progress via chiral HPLC to isolate desired enantiomers .

Challenges : Competing pathways (e.g., racemization) require precise temperature and catalyst loading control .

Q. What computational methods predict the reactivity of this compound in Suzuki-Miyaura couplings?

Methodological Answer:

- DFT calculations : Model transition states to predict regioselectivity in cross-couplings (e.g., aryl- vs. alkylboronate reactivity) .

- Molecular docking : Simulate interactions with palladium catalysts to optimize ligand design .

- Solvent modeling : COSMO-RS predicts solvation effects on reaction rates .

Case Study : DFT analysis of B–O bond dissociation energies correlates with experimental yields in aryl halide couplings .

Q. How can researchers resolve contradictions in reported catalytic activities (e.g., Ni vs. Pd systems)?

Methodological Answer:

- Mechanistic studies : Use isotopic labeling (e.g., ¹⁰B NMR) to track boron transfer pathways .

- Catalyst poisoning tests : Add mercury to distinguish heterogeneous vs. homogeneous catalysis .

- Side reaction analysis : Identify byproducts (e.g., protodeboronation) via GC-MS or MALDI-TOF .

Example : Nickel systems may form inactive Ni–B complexes under reducing conditions, while Pd avoids this but is costlier .

Q. What role does this compound play in synthesizing heterocyclic drug intermediates?

Methodological Answer:

- Suzuki-Miyaura couplings : Used to install aryl/heteroaryl groups in morpholine and pyridine derivatives (e.g., 3-(4-boronophenyl)morpholine, 27% yield) .

- Protecting group strategy : The boronate ester stabilizes reactive intermediates during multi-step syntheses .

- Case Study : Synthesis of 6-(N-Boc-methylamino)pyridine-3-boronic acid pinacol ester (95% purity) via Pd-catalyzed coupling .

Q. What advanced safety protocols are needed for large-scale reactions involving this compound?

Methodological Answer:

- Thermal hazard assessment : Conduct ARC (Accelerating Rate Calorimetry) to identify exothermic decomposition thresholds .

- Ventilation : Use fume hoods with HEPA filters to capture boron-containing aerosols .

- Waste management : Quench residual boronates with ethanol/water mixtures to prevent environmental release .

Data Contradiction Analysis Example

Issue : Conflicting yields (85% vs. 40%) for Ni-catalyzed reactions .

Resolution :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.